2-Phenylvinyl acetate
Overview
Description
2-Phenylvinyl acetate is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is used for its perfuming characteristics, adding a pleasant fragrance to personal care products .
Synthesis Analysis
2-Phenylvinyl acetate can be produced through a process known as reactive distillation. This involves the esterification of 2-phenylethanol in the presence of an inert component, n-pentane, by acetic acid . The main objectives of this process are to shift the chemical equilibrium in favor of the desired product and achieve the required product purity .Molecular Structure Analysis
The systematic name for 2-Phenylvinyl acetate is (E)-2-Phenylvinyl acetate . Its structure includes a phenyl group (a ring of 6 carbon atoms) attached to a vinyl group (a carbon double bond), which is in turn attached to an acetate group (a carbon atom double-bonded to an oxygen atom and single-bonded to an -OH group) .Physical And Chemical Properties Analysis
2-Phenylvinyl acetate has a density of 1.1±0.1 g/cm3, a boiling point of 243.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 82.3±10.8 °C . The compound has a molar refractivity of 48.5±0.3 cm3, and it has 2 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .Scientific Research Applications
Bioprocessing for Flavoring Agents : 2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA), related to 2-Phenylvinyl acetate, are used as flavoring agents in industries like perfumes, pharmaceuticals, and personal care products. Biotechnological methods are being explored for their production due to a consumer preference for natural products. The bioconversion of L-phenylalanine via the Ehrlich pathway is a major focus in this area (Martínez-Avila et al., 2018).
Synthesis in Medical Imaging : Research has been conducted on synthesizing derivatives of 2-Phenylvinyl acetate, such as 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, for potential use in tumor imaging. These derivatives have shown promising stability and radiochemical purity in preclinical evaluations (He et al., 2011).
Chemical Reactions for Pharmaceutical Development : Ethyl (4-phenylphenyl)acetate, a precursor to 2-Phenylvinyl acetate, is being explored in green Suzuki coupling reactions. This compound has potential as a lead compound in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Enzymatic Synthesis for Aromatic Esters : Studies have investigated the enzymatic synthesis of 2-phenylethyl acetate, a compound similar to 2-Phenylvinyl acetate, using lipase. This method is significant for producing natural volatile esters used in foods, perfumes, and household products (Kuo et al., 2014).
Catalysis in Chemical Synthesis : Research has been conducted on the catalytic hydrogenolysis of alkenyl acetates like 1-phenylvinyl acetate, providing insights into reaction mechanisms and potential applications in organic synthesis (Belmont et al., 1989).
Future Directions
The future directions in the study and application of 2-Phenylvinyl acetate could involve finding more efficient and environmentally friendly methods of synthesis. Reactive distillation, for example, is a promising method that combines the mechanism of reaction and separation in one single unit . This method not only improves process efficiency but also reduces equipment and plant size, leading to better process economy .
properties
IUPAC Name |
2-phenylethenyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFHUEMLVAIBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051535 | |
Record name | 2-Phenylvinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylvinyl acetate | |
CAS RN |
10521-96-7 | |
Record name | Styryl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10521-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenol, 2-phenyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylvinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Styryl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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